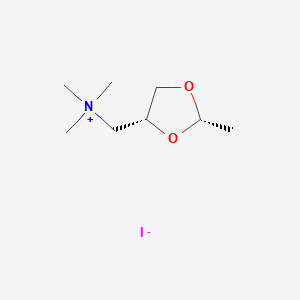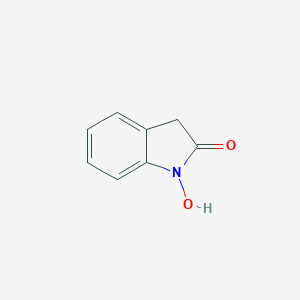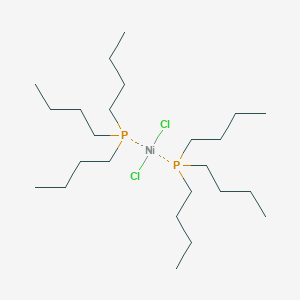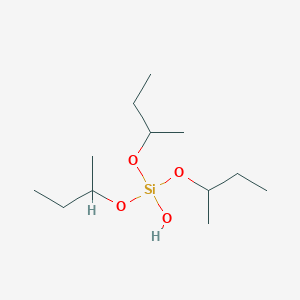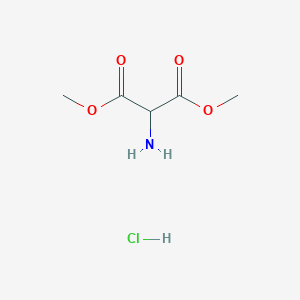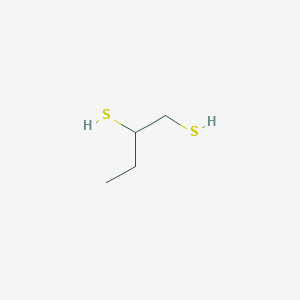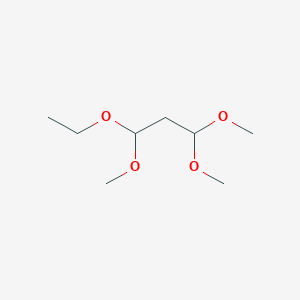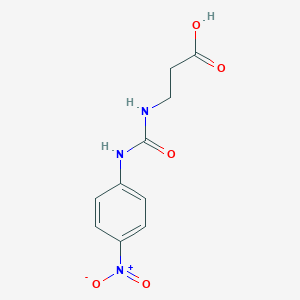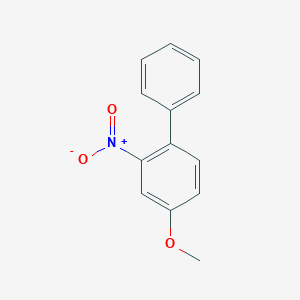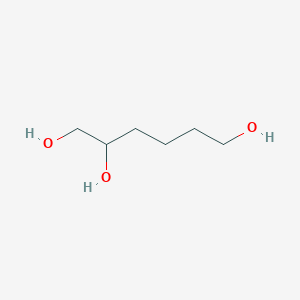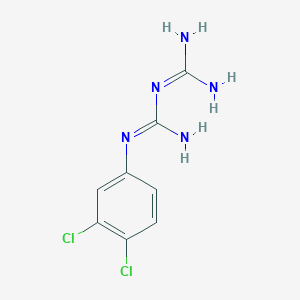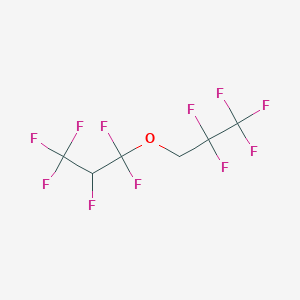![molecular formula C13H10O3 B095139 5,9-Dimethyl-furo[3,2-g]chromen-7-one CAS No. 15912-90-0](/img/structure/B95139.png)
5,9-Dimethyl-furo[3,2-g]chromen-7-one
Vue d'ensemble
Description
5,9-Dimethyl-furo[3,2-g]chromen-7-one, also known as psoralen, is a naturally occurring furanocoumarin compound found in various plant species. It has been used in traditional medicine for the treatment of skin disorders and as a photosensitizer in phototherapy. Psoralen has also gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5,9-Dimethyl-furo[3,2-g]chromen-7-one is mainly based on its ability to intercalate with DNA and form photoadducts upon exposure to UV radiation. These photoadducts can induce DNA damage and interfere with DNA replication and transcription, leading to cell death. Psoralen has also been shown to modulate various signaling pathways involved in cell growth and apoptosis.
Effets Biochimiques Et Physiologiques
Psoralen has been reported to have various biochemical and physiological effects on different cell types. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune responses. Psoralen has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Psoralen has several advantages as a research tool, including its ability to intercalate with DNA and form photoadducts, its potential as a photosensitizer in photodynamic therapy, and its antimicrobial and immunomodulatory properties. However, 5,9-Dimethyl-furo[3,2-g]chromen-7-one also has limitations, including its potential toxicity and the need for UV radiation to activate its photoadduct formation.
Orientations Futures
There are several potential future directions for 5,9-Dimethyl-furo[3,2-g]chromen-7-one research, including its use as a photosensitizer in cancer therapy, its application in agriculture as a natural pesticide, and its potential as a therapeutic agent for various inflammatory and autoimmune diseases. Further studies are needed to explore the full potential of 5,9-Dimethyl-furo[3,2-g]chromen-7-one and its derivatives in various fields.
Méthodes De Synthèse
Psoralen can be synthesized from various plant sources or by chemical synthesis. The most common method of chemical synthesis involves the condensation of umbelliferone with acetaldehyde in the presence of acid catalysts. The resulting product is then oxidized to form 5,9-Dimethyl-furo[3,2-g]chromen-7-one.
Applications De Recherche Scientifique
Psoralen has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biotechnology. It has been shown to have antimicrobial, anticancer, and immunomodulatory properties. Psoralen has also been used as a photosensitizer in photodynamic therapy for the treatment of skin disorders and certain types of cancer.
Propriétés
IUPAC Name |
5,9-dimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-7-5-11(14)16-13-8(2)12-9(3-4-15-12)6-10(7)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYPOISSVAJQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=COC3=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166593 | |
| Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-Dimethyl-furo[3,2-g]chromen-7-one | |
CAS RN |
15912-90-0 | |
| Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



